molecular formula C19H19ClF3NO2 B5164215 2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

Cat. No. B5164215
M. Wt: 385.8 g/mol
InChI Key: SKRPPWZZMOAMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide, also known as BPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The purpose of

Mechanism of Action

2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, 2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide may help to reduce inflammation and pain. Additionally, 2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide has been shown to bind to certain proteins, including the transcription factor AP-1, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, 2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide has been found to have antioxidant properties, which may help to protect cells from oxidative damage. However, further research is needed to fully understand the biochemical and physiological effects of 2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide in lab experiments is its specificity for COX-2, which may help to avoid off-target effects. However, 2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide has also been found to have limited solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of new drugs based on 2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide for the treatment of pain and inflammation. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide, as well as its potential applications in other fields such as molecular biology and biochemistry. Finally, the development of new synthesis methods for 2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide may help to overcome some of the limitations associated with its current synthesis method.

Synthesis Methods

2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide is synthesized through a multi-step process that involves the reaction of 4-tert-butylphenol with 4-chloro-2-(trifluoromethyl)aniline to form the intermediate 2-(4-tert-butylphenoxy)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide. This intermediate is then treated with acetic anhydride to yield 2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. In medicinal chemistry, 2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs to treat pain and inflammation. In biochemistry, 2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide has been used to study the binding interactions of proteins and ligands, as well as to investigate the mechanisms of enzyme catalysis. In molecular biology, 2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide has been utilized as a tool to study gene expression and regulation.

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF3NO2/c1-18(2,3)12-4-7-14(8-5-12)26-11-17(25)24-16-9-6-13(20)10-15(16)19(21,22)23/h4-10H,11H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRPPWZZMOAMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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